3-Fluoro-2-(phenylsulfanyl)benzoic acid
Overview
Description
Scientific Research Applications
Synthesis of Fluorine-Containing Compounds
3-Fluoro-2-(phenylsulfanyl)benzoic acid and related compounds are valuable in the synthesis of fluorine-containing biologically active compounds. For example, the synthesis of α-fluoro-α,β-unsaturated ethyl carboxylates, important intermediates in this field, can be achieved through reactions involving similar compounds (Allmendinger, 1991).
Formation of Difluoromethyl Ketones
Compounds like [Difluoro(phenylsulfanyl)methyl]trimethylsilane, which are closely related to 3-Fluoro-2-(phenylsulfanyl)benzoic acid, can be used to create difluoromethyl ketones, a class of compounds with potential applications in pharmaceuticals and agrochemicals (Phetcharawetch et al., 2017).
Herbicide Development
The modification of compounds like 3-Fluoro-2-(phenylsulfanyl)benzoic acid has been shown to significantly alter the herbicidal properties of certain chemicals. For instance, the introduction of fluorine atoms into related molecules has led to the development of more effective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Pharmaceutical Applications
Structures similar to 3-Fluoro-2-(phenylsulfanyl)benzoic acid are used in the synthesis of various pharmaceutical compounds, including anti-convulsant and anti-inflammatory agents. These synthesized compounds have shown significant biological activity (Bhat et al., 2016).
Electrochemical Research
Electrochemical studies involving compounds similar to 3-Fluoro-2-(phenylsulfanyl)benzoic acid have led to insights into chemical processes like cathodic cleavage and carboxylation. These studies contribute to the understanding of reaction mechanisms in organic chemistry (Kunugi et al., 1995).
Optical Material Development
Compounds derived from 3-Fluoro-2-(phenylsulfanyl)benzoic acid have been used in the creation of high-performance polymers with applications in optical waveguides and engineering plastics (Xiao et al., 2003).
Magnetic Property Investigation
Research into linear trinuclear cobalt clusters involving derivatives of 3-Fluoro-2-(phenylsulfanyl)benzoic acid has contributed to the understanding of magnetic properties in certain chemical structures (Li et al., 2014).
properties
IUPAC Name |
3-fluoro-2-phenylsulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-11-8-4-7-10(13(15)16)12(11)17-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZJNRZGBLOIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(phenylsulfanyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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